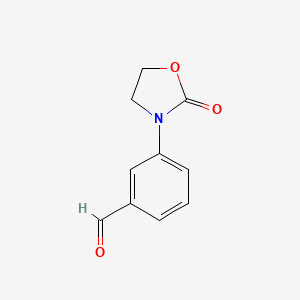

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde

Vue d'ensemble

Description

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a chemical compound with the molecular formula C10H9NO3. It belongs to the oxazolidinone family, which is known for its significant biological activities and applications in various fields such as medicine, chemistry, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde can be achieved through several methods. One common approach involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature. This method yields 2-oxazolidinones with the β-enaminocarbonyl group in high yields . Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Applications De Recherche Scientifique

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid

- 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Uniqueness

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is unique due to its specific structure, which combines the oxazolidinone ring with a benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound this compound features an oxazolidinone ring structure, which is known for its diverse biological properties. The synthesis typically involves the reaction of benzaldehyde with oxazolidinone derivatives under specific conditions to yield the target compound.

Antimicrobial Properties

Research has demonstrated that derivatives of oxazolidinones exhibit significant antimicrobial activity. A study synthesized several oxazolidinone-based compounds and evaluated their antimicrobial properties against various bacterial strains. The results indicated that these compounds showed promising activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

| Compound | Antimicrobial Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | S. aureus |

| 4-substituted oxazolidinones | High | E. faecalis |

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study using MTT assays on various cancer cell lines revealed that certain derivatives exhibited cytotoxic effects. Specifically, compounds derived from this structure were found to induce apoptosis in cancer cells, suggesting a possible mechanism involving the modulation of cell cycle regulators .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biomolecules:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The oxazolidinone ring may interact with various receptors, modulating their signaling pathways.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of oxazolidinone derivatives, researchers synthesized multiple compounds including this compound. The study utilized disk diffusion methods to assess antimicrobial efficacy against a panel of pathogens. Results indicated that this compound exhibited moderate activity against specific strains, reaffirming its potential as an antimicrobial agent .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of oxazolidinone derivatives in vitro using human cancer cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer). The findings highlighted that certain modifications to the oxazolidinone structure enhanced cytotoxicity and induced significant cell death through apoptosis pathways .

Propriétés

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXLUGPIETVTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.